

Application Notes and Protocols for Patient Selection in AbGn-107 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials of AbGn-107, an antibody-drug conjugate (ADC) targeting the AG-7 antigen. The information is compiled from publicly available clinical trial data and scientific literature.

Introduction to AbGn-107

AbGn-107 is an investigational antibody-drug conjugate designed for the treatment of certain gastrointestinal cancers.[1][2] It consists of three main components:

- A humanized monoclonal antibody: This antibody specifically targets the AG-7 antigen, a
 Lewis A-like glycol-epitope that is overexpressed on the surface of various gastrointestinal
 tumor cells, including gastric, colorectal, pancreatic, and biliary cancers.[1][2]
- A cytotoxic payload: AbGn-107 carries a potent dolastatin analogue, which is a microtubule inhibitor.[1]
- A cleavable linker: This linker connects the antibody to the cytotoxic payload and is designed
 to be stable in circulation but to release the payload upon internalization into the target
 cancer cell.

The targeted delivery of the cytotoxic agent is intended to maximize the anti-tumor effect while minimizing systemic toxicity.





Patient Selection Criteria for AbGn-107 Clinical Trials (NCT02908451)

The following tables summarize the key inclusion and exclusion criteria for the Phase Ia clinical trial of AbGn-107. This trial consisted of a dose-escalation phase and a cohort expansion phase, with a key difference in the requirement for AG-7 antigen expression.

Table 1: Inclusion Criteria



Criteria	Dose-Escalation Phase	Cohort Expansion Phase
Age	≥18 years	≥18 years
Tumor Type	Histologically confirmed, chemo-refractory, locally advanced, recurrent, or metastatic gastric (including GE junction), colorectal, pancreatic adenocarcinoma, or biliary cancer (including cholangiocarcinoma, gallbladder, and ampullary carcinomas).	Histologically confirmed, chemo-refractory, locally advanced, recurrent, or metastatic gastric (including GE junction), colorectal, pancreatic adenocarcinoma, or biliary cancer (including cholangiocarcinoma, gallbladder, and ampullary carcinomas).
Prior Therapy	- Gastric, pancreatic, or biliary cancers: Progression on or intolerant of at least one prior line of standard systemic therapy Colorectal cancers: Progression on or intolerant of at least two prior lines of standard systemic therapy Progression/recurrence within 6 months of completing neoadjuvant/adjuvant chemotherapy is permissible.	- Gastric, pancreatic, or biliary cancers: Progression on or intolerant of at least one prior line of standard systemic therapy Colorectal cancers: Progression on or intolerant of at least two prior lines of standard systemic therapy Progression/recurrence within 6 months of completing neoadjuvant/adjuvant chemotherapy is permissible.
Performance Status	Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.	Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.
Organ Function	Adequate organ function (hematological, renal, and hepatic).	Adequate organ function (hematological, renal, and hepatic).
AG-7 Expression	Not required.	Mandatory: High expression of AG-7 antigen confirmed by immunohistochemistry (IHC)



		with an Immune Reactive Score (IRS) ≥8.
Archived Tissue	Archived tumor tissue must be available (with some exceptions upon sponsor approval).	Archived tumor tissue with confirmed high AG-7 expression must be available.

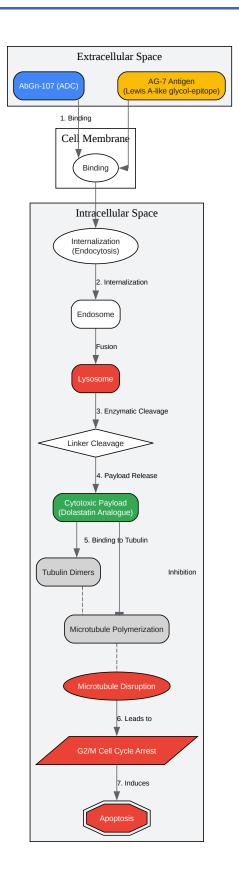
Table 2: Exclusion Criteria

Criteria	Description
Curative Options	Patients with available curative options (e.g., metastasectomy).
Central Nervous System (CNS) Metastases	Active CNS metastases. Patients with a history of treated and stable brain metastases may be eligible after discussion with the sponsor. Leptomeningeal disease is not permitted.
Infections	Known human immunodeficiency virus (HIV) infection, active hepatitis B or C.
Other Malignancies	Known HIV-related malignancy.

Mechanism of Action and Signaling Pathway

The therapeutic action of AbGn-107 is initiated by the specific binding of its antibody component to the AG-7 antigen on tumor cells. This is followed by internalization of the ADC, release of the cytotoxic payload, and subsequent disruption of microtubule function, leading to cell cycle arrest and apoptosis.





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Figure 1. Mechanism of action of AbGn-107.



Experimental Protocols

AG-7 Immunohistochemistry (IHC) Protocol for Patient Screening

The following is a representative IHC protocol for the detection of AG-7 expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Note: The specific antibody clone, dilutions, and reagents used in the AbGn-107 clinical trials are proprietary and not publicly available. This protocol is based on standard IHC procedures.

4.1.1. Materials

- FFPE tumor tissue sections (4-5 μm) on positively charged slides
- Xylene or a xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%)
- Wash buffer (e.g., Tris-buffered saline with Tween 20, TBST)
- Protein block solution (e.g., normal goat serum)
- Primary antibody against AG-7
- Secondary antibody (e.g., HRP-conjugated goat anti-mouse/rabbit IgG)
- DAB chromogen kit
- Hematoxylin counterstain
- Mounting medium

4.1.2. Procedure



- Deparaffinization and Rehydration:
 - Incubate slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
 - Rinse in deionized water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- · Blocking of Endogenous Peroxidase:
 - Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
 - o Rinse with wash buffer.
- Blocking of Non-specific Binding:
 - Incubate slides with protein block solution for 30 minutes at room temperature.
- Primary Antibody Incubation:
 - Incubate slides with the primary anti-AG-7 antibody at the optimal dilution overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer (3 x 5 minutes).
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:



- Rinse slides with wash buffer (3 x 5 minutes).
- Apply DAB chromogen and incubate until the desired stain intensity develops (typically 1-10 minutes).
- Rinse with deionized water to stop the reaction.
- · Counterstaining:
 - Counterstain with hematoxylin for 1-2 minutes.
 - "Blue" the slides in tap water.
- Dehydration and Mounting:
 - Dehydrate through a graded series of ethanol and xylene.
 - Mount with a permanent mounting medium.

Immune Reactive Score (IRS) Calculation

The IRS is a semi-quantitative scoring method that combines the staining intensity and the percentage of positive tumor cells.

- 4.2.1. Scoring Staining Intensity (SI)
- 0: No staining
- 1: Weak staining
- 2: Moderate staining
- 3: Strong staining
- 4.2.2. Scoring Percentage of Positive Cells (PP)
- 0: <1% of tumor cells stained
- 1: 1-10% of tumor cells stained



- 2: 11-50% of tumor cells stained
- 3: 51-80% of tumor cells stained
- 4: >80% of tumor cells stained

4.2.3. Final IRS Calculation

The final IRS is calculated by multiplying the staining intensity score by the percentage of positive cells score:

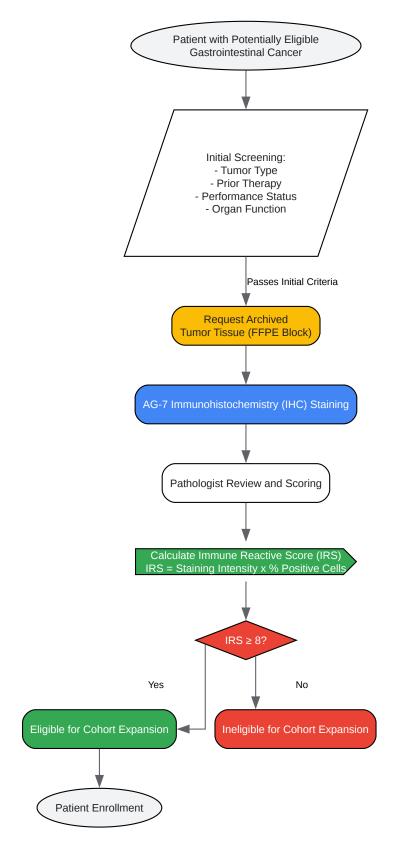
IRS = SI x PP

The resulting score ranges from 0 to 12. For the cohort expansion phase of the AbGn-107 trial, a high AG-7 expression was defined as an IRS \geq 8.

Experimental Workflow Diagram

The following diagram illustrates the workflow for patient screening and enrollment in the cohort expansion phase of the AbGn-107 clinical trial.





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Figure 2. Patient screening and enrollment workflow.



Quantitative Data from Phase Ia Clinical Trial (NCT02908451)

The following tables summarize key quantitative data from the dose-escalation phase of the AbGn-107 Phase Ia clinical trial.

Table 3: Patient Demographics and Baseline

Characteristics

Characteristic	Value (N=39)
Median Age (years)	61.5 (range: 40-81)
Tumor Types	
Colorectal Cancer	12 (30.8%)
Pancreatic Cancer	20 (51.3%)
Biliary Cancer	3 (7.7%)
Gastric Cancer	0 (0%)
Median Number of Prior Therapies	3 (range: 1-7)

Table 4: Clinical Outcomes

Outcome	Value (N=39)
Partial Response (PR)	1 (2.6%)
Stable Disease (SD)	18 (46.2%)
Disease Control > 6 months	6 (15.4%)
In patients treated at the highest dose	4 of 15 (26.7%)

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. For the most accurate and up-to-date information, please refer to the official clinical trial records and publications. The specific IHC protocol details for



AG-7 staining used in the clinical trials are proprietary and have not been publicly disclosed. The provided protocol is a representative example based on standard laboratory procedures.

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References

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- 2. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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